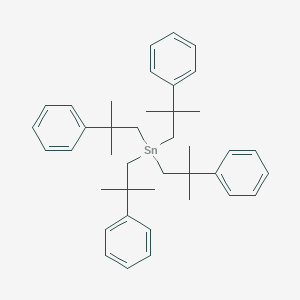
Stannane, tetrakis(2-methyl-2-phenylpropyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Stannane, tetrakis(2-methyl-2-phenylpropyl)-, also known as TMPSt, is a chemical compound that belongs to the stannane family. It is widely used in scientific research for its unique properties and applications. TMPSt is a colorless, odorless, and stable compound that is soluble in organic solvents such as benzene, toluene, and chloroform.
Wirkmechanismus
Stannane, tetrakis(2-methyl-2-phenylpropyl)- acts as a reducing agent in organic synthesis reactions by donating electrons to the substrate. This leads to the formation of a tin-carbon bond, which is a key intermediate in many organic reactions. Moreover, Stannane, tetrakis(2-methyl-2-phenylpropyl)- can also act as a tin source for the preparation of organotin compounds, which are widely used in the chemical industry.
Biochemische Und Physiologische Effekte
Stannane, tetrakis(2-methyl-2-phenylpropyl)- has not been extensively studied for its biochemical and physiological effects. However, it is known to be a stable compound that does not readily decompose in biological systems. Therefore, it is considered to be relatively safe for use in scientific research.
Vorteile Und Einschränkungen Für Laborexperimente
Stannane, tetrakis(2-methyl-2-phenylpropyl)- has several advantages for use in lab experiments. It is a stable and highly pure compound that can be easily synthesized. Moreover, it is a versatile reducing agent that can be used in a wide range of organic synthesis reactions. However, Stannane, tetrakis(2-methyl-2-phenylpropyl)- has some limitations for lab experiments. It is a toxic compound that should be handled with care. Moreover, it is relatively expensive compared to other reducing agents.
Zukünftige Richtungen
There are several future directions for the use of Stannane, tetrakis(2-methyl-2-phenylpropyl)- in scientific research. One potential direction is the synthesis of novel organotin compounds for use in the chemical industry. Moreover, Stannane, tetrakis(2-methyl-2-phenylpropyl)- can be used in the synthesis of tin oxide nanoparticles, which have potential applications in catalysis, sensors, and biomedical fields. Furthermore, the use of Stannane, tetrakis(2-methyl-2-phenylpropyl)- in organic synthesis reactions can be optimized to improve reaction yields and selectivity. Overall, Stannane, tetrakis(2-methyl-2-phenylpropyl)- is a promising compound that has potential applications in various fields of scientific research.
Synthesemethoden
Stannane, tetrakis(2-methyl-2-phenylpropyl)- can be synthesized by reacting tin(IV) chloride with 2-methyl-2-phenylpropylmagnesium bromide in the presence of a catalyst such as copper(I) iodide. The reaction yields a white solid that can be purified through recrystallization. The synthesis method is relatively simple and yields a high purity product.
Wissenschaftliche Forschungsanwendungen
Stannane, tetrakis(2-methyl-2-phenylpropyl)- is widely used in scientific research for its unique properties and applications. It is commonly used as a reducing agent in organic synthesis reactions. Stannane, tetrakis(2-methyl-2-phenylpropyl)- can also be used as a tin source for the preparation of organotin compounds. Moreover, Stannane, tetrakis(2-methyl-2-phenylpropyl)- can be used in the synthesis of tin oxide nanoparticles, which have potential applications in catalysis, sensors, and biomedical fields.
Eigenschaften
CAS-Nummer |
1262-78-8 |
|---|---|
Produktname |
Stannane, tetrakis(2-methyl-2-phenylpropyl)- |
Molekularformel |
C40H52Sn |
Molekulargewicht |
651.5 g/mol |
IUPAC-Name |
tetrakis(2-methyl-2-phenylpropyl)stannane |
InChI |
InChI=1S/4C10H13.Sn/c4*1-10(2,3)9-7-5-4-6-8-9;/h4*4-8H,1H2,2-3H3; |
InChI-Schlüssel |
HFCIGWLFXFUKOG-UHFFFAOYSA-N |
SMILES |
CC(C)(C[Sn](CC(C)(C)C1=CC=CC=C1)(CC(C)(C)C2=CC=CC=C2)CC(C)(C)C3=CC=CC=C3)C4=CC=CC=C4 |
Kanonische SMILES |
CC(C)(C[Sn](CC(C)(C)C1=CC=CC=C1)(CC(C)(C)C2=CC=CC=C2)CC(C)(C)C3=CC=CC=C3)C4=CC=CC=C4 |
Andere CAS-Nummern |
1262-78-8 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



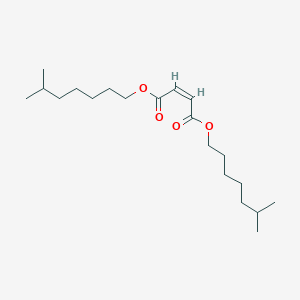
![[(3R,5S,8R,9S,10S,13S,14S,17S)-17-Hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B74545.png)
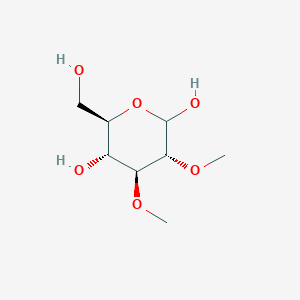


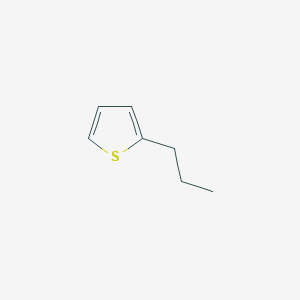
![Bicyclo[2.2.1]heptane-2-carbaldehyde](/img/structure/B74555.png)
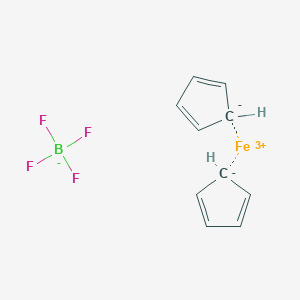
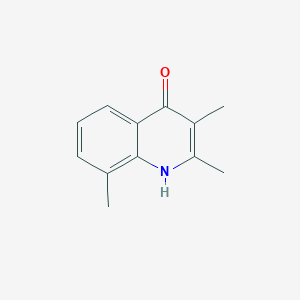
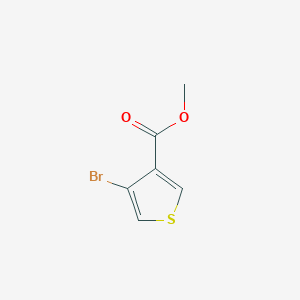
![Trisodium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(2-hydroxyethyl)amino]acetate](/img/structure/B74560.png)
![9-Butyl-6-[(3-fluorophenyl)methylsulfanyl]purin-2-amine](/img/structure/B74562.png)

![[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] hydrogen sulfate](/img/structure/B74567.png)